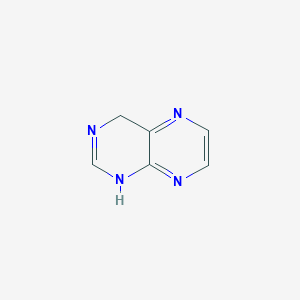
1,4-Dihydropteridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pteridine, 3,4-dihydro-: is a heterocyclic compound that belongs to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrazine and pyrimidine rings. These compounds are known for their diverse biological roles, including their presence in pigments and enzyme cofactors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pteridine, 3,4-dihydro- typically involves the condensation of pyrimidine derivatives with pyrazine derivatives. One common method is the reaction of 2,4,5-triaminopyrimidine with glyoxal under acidic conditions to form the pteridine ring system . Another approach involves the oxidative aromatization of 3-(aminomethyl)pyrazin-2-amine with orthoformates to yield 6-substituted pteridines .
Industrial Production Methods: Industrial production of pteridine, 3,4-dihydro- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
化学反应分析
Types of Reactions: Pteridine, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridine-2,4-dione derivatives.
Reduction: Reduction reactions can convert pteridine, 3,4-dihydro- to tetrahydropteridine derivatives.
Substitution: Nucleophilic substitution reactions at the ring carbons and nitrogens are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Pteridine-2,4-dione derivatives.
Reduction: Tetrahydropteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
科学研究应用
Chemistry: Pteridine, 3,4-dihydro- serves as a scaffold for the synthesis of various biologically active molecules. Its derivatives are used in the development of fluorescent dyes and metal complexes .
Biology: In biological systems, pteridine, 3,4-dihydro- derivatives act as cofactors for enzymes involved in metabolic pathways. They play a crucial role in the biosynthesis of neurotransmitters and other essential biomolecules .
Medicine: Pteridine, 3,4-dihydro- and its derivatives have shown potential in medicinal chemistry. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, pteridine, 3,4-dihydro- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
作用机制
Pteridine, 3,4-dihydro- exerts its effects through its interaction with specific molecular targets. For instance, it acts as a cofactor for enzymes such as dihydropteridine reductase, which is involved in the metabolism of aromatic amino acids . The compound’s ability to donate and accept electrons makes it crucial in redox reactions within biological systems . Additionally, pteridine, 3,4-dihydro- can modulate the activity of enzymes by binding to their active sites, thereby influencing various metabolic pathways .
相似化合物的比较
Tetrahydropteridine: A reduced form of pteridine, 3,4-dihydro-, involved in similar biochemical processes.
Pteridine-2,4-dione: An oxidized derivative with distinct chemical properties.
Neopterin: A pteridine derivative used as a biomarker for immune system activation.
Uniqueness: Pteridine, 3,4-dihydro- is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in various scientific and industrial applications .
属性
CAS 编号 |
25911-72-2 |
|---|---|
分子式 |
C6H6N4 |
分子量 |
134.14 g/mol |
IUPAC 名称 |
1,4-dihydropteridine |
InChI |
InChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h1-2,4H,3H2,(H,7,9,10) |
InChI 键 |
JBNBYKWDFWNCFV-UHFFFAOYSA-N |
规范 SMILES |
C1C2=NC=CN=C2NC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















